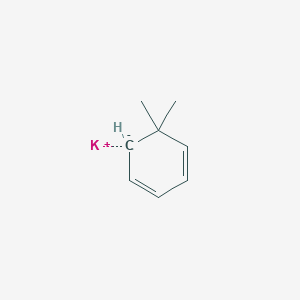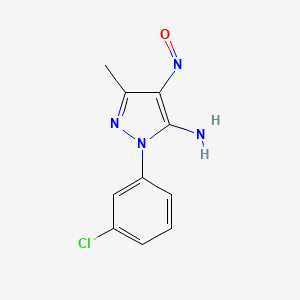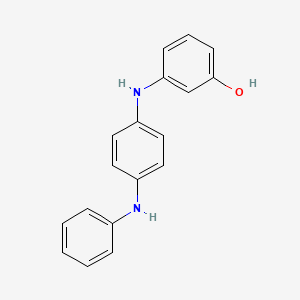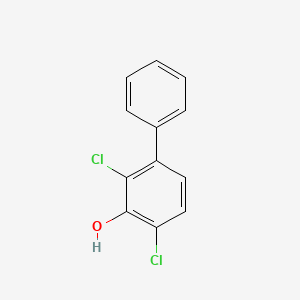
2,4-Dichloro-1-(2,6-dichloro-4-nitrophenoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1-(2,6-dichloro-4-nitrophenoxy)naphthalene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of multiple chlorine atoms and a nitro group attached to a naphthalene ring, making it a highly substituted aromatic compound. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(2,6-dichloro-4-nitrophenoxy)naphthalene typically involves the nitration of 2,4-dichloronaphthalene followed by etherification with 2,6-dichloro-4-nitrophenol. The nitration process requires the use of mixed acid (a combination of nitric acid and sulfuric acid) under controlled temperature conditions to ensure selective nitration. The etherification step involves the reaction of the nitrated product with 2,6-dichloro-4-nitrophenol in the presence of a base such as potassium carbonate, which facilitates the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for temperature and pressure control is common in industrial settings to maintain consistency and safety during production.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-1-(2,6-dichloro-4-nitrophenoxy)naphthalene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the aromatic ring can be replaced by nucleophiles such as hydroxide ions or amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are used along with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenols or anilines.
Reduction: The major product is the corresponding amine.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Applications De Recherche Scientifique
2,4-Dichloro-1-(2,6-dichloro-4-nitrophenoxy)naphthalene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and as a probe for studying biological pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-1-(2,6-dichloro-4-nitrophenoxy)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of multiple chlorine atoms and a nitro group enhances its binding affinity and specificity towards these targets. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-1-(4-nitrophenoxy)benzene
- 2,4-Dichloronitrobenzene
- 2,4-Dichlorophenol
Uniqueness
2,4-Dichloro-1-(2,6-dichloro-4-nitrophenoxy)naphthalene is unique due to its highly substituted aromatic structure, which imparts distinct chemical properties such as increased reactivity and binding affinity. Compared to similar compounds, it has a higher degree of chlorination and the presence of a nitro group, making it more versatile in various chemical reactions and applications.
Propriétés
Numéro CAS |
83054-10-8 |
|---|---|
Formule moléculaire |
C16H7Cl4NO3 |
Poids moléculaire |
403.0 g/mol |
Nom IUPAC |
2,4-dichloro-1-(2,6-dichloro-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C16H7Cl4NO3/c17-11-7-14(20)15(10-4-2-1-3-9(10)11)24-16-12(18)5-8(21(22)23)6-13(16)19/h1-7H |
Clé InChI |
IYZHKSUZLUIOEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2OC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



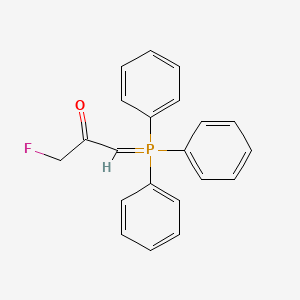
phosphanium chloride](/img/structure/B14416884.png)
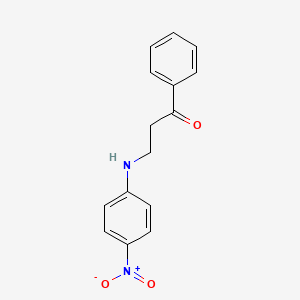
![[(Cyclohexylidenemethoxy)methyl]benzene](/img/structure/B14416895.png)
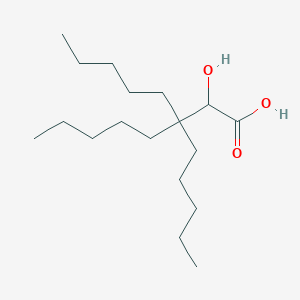
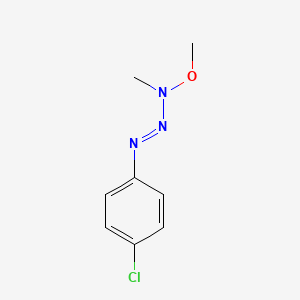


![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14416930.png)
